Genistein 4'-glucuronide-7-sulfate
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Overview
Description
Genistein 4’-glucuronide-7-sulfate is a derivative of genistein, an isoflavone commonly found in soy products. This compound is a conjugate of genistein with glucuronic acid and sulfate groups, which enhances its solubility and bioavailability. Genistein itself is known for its phytoestrogen properties and has been extensively studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Genistein 4’-glucuronide-7-sulfate typically involves the enzymatic or chemical conjugation of genistein with glucuronic acid and sulfate groups. One common method is the use of uridine diphosphate glucuronosyltransferase enzymes to catalyze the glucuronidation of genistein, followed by sulfation using sulfotransferase enzymes . The reaction conditions often include a buffered aqueous solution at a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of Genistein 4’-glucuronide-7-sulfate may involve microbial fermentation processes, where genetically engineered microorganisms express the necessary enzymes for glucuronidation and sulfation. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Genistein 4’-glucuronide-7-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound back to its aglycone form, genistein.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide or sulfate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products
Oxidation: Quinones and other oxidative derivatives.
Reduction: Genistein and its reduced forms.
Substitution: Various substituted genistein derivatives.
Scientific Research Applications
Genistein 4’-glucuronide-7-sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of glucuronides and sulfates.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in cancer treatment, cardiovascular health, and hormone-related disorders.
Mechanism of Action
Genistein 4’-glucuronide-7-sulfate exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of natural estrogens. It can modulate the transcription of estrogen-responsive genes, leading to various biological effects. Additionally, it inhibits protein-tyrosine kinases and topoisomerase-II, which are involved in cell growth and proliferation . This compound also has anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Genistein: The aglycone form of Genistein 4’-glucuronide-7-sulfate, known for its phytoestrogen properties.
Daidzein: Another isoflavone found in soy products, similar in structure and function to genistein.
Glycitein: A less common isoflavone with similar biological activities.
Uniqueness
Genistein 4’-glucuronide-7-sulfate is unique due to its enhanced solubility and bioavailability compared to its aglycone form, genistein. The conjugation with glucuronic acid and sulfate groups allows for better absorption and distribution in the body, making it a more effective compound for therapeutic applications .
Properties
Molecular Formula |
C21H18O14S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(5-hydroxy-4-oxo-7-sulfooxychromen-3-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O14S/c22-12-5-10(35-36(29,30)31)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)33-21-18(26)16(24)17(25)19(34-21)20(27)28/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31)/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
SQCSMLZKGFBVFL-ZFORQUDYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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